molecular formula C13H14N2O2 B2745085 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034261-64-6

2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2745085
CAS No.: 2034261-64-6
M. Wt: 230.267
InChI Key: ASUXUXUSNCZRSP-UHFFFAOYSA-N
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Description

2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the formation of the isoxazole ring followed by its attachment to the benzamide core. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is unique due to its specific combination of the benzamide core and the 5-methylisoxazole moiety.

Properties

IUPAC Name

2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-5-3-4-6-12(9)13(16)14-7-11-8-15-17-10(11)2/h3-6,8H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUXUXUSNCZRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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